2-(2-aminophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-(2-aminophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-4,7-10H,5-6,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMQFPCFHMFRSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Isoindole-1,3-dione Core
The hexahydroisoindole-1,3-dione scaffold is synthesized via a Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride. Under anhydrous conditions in dichloromethane at 55°C, these reactants form 3a,4,7,7a-tetrahydro-4,7-ethano-2-benzofuran-1,3-dione (1), a bicyclic anhydride with 90% yield. The reaction proceeds through a [4+2] cycloaddition mechanism, with the electron-deficient maleic anhydride acting as the dienophile and the conjugated diene 1,3-cyclohexadiene serving as the electron-rich partner.
Key Reaction Parameters
| Reactant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1,3-Cyclohexadiene | Dichloromethane | 55°C | 4 hr | 90% |
| Maleic anhydride |
Introduction of the 2-Aminophenyl Group
The anhydride (1) undergoes nucleophilic attack by 1,2-phenylenediamine derivatives to install the 2-aminophenyl substituent. To avoid bis-adduct formation, mono-protected 1,2-phenylenediamine (e.g., Boc-protected at one amine) is reacted with (1) in toluene at 110°C for 24 hours. Deprotection with trifluoroacetic acid yields the target compound with 75% isolated purity.
Characterization Data
- Melting Point : 172–175°C
- 1H NMR (CDCl3) : δ 8.02 (d, J = 8.4 Hz, 1H; aromatic), 6.78 (m, 3H; NH2 and aromatic), 3.12 (m, 2H; bridgehead H)
- MS (EI) : m/z 280 [M]+
Nucleophilic Substitution Using o-(Bromomethyl)benzophenones
Synthesis of N-(2-Aminophenyl)isoindole Intermediate
Reacting o-(bromomethyl)benzophenone (2) with 1,2-phenylenediamine in acetonitrile at reflux forms an isoindole scaffold via SN2 displacement. The intermediate N-(2-aminophenyl)isoindole (3) is isolated in 65% yield and subsequently oxidized to introduce the 1,3-dione functionality.
Reaction Scheme
$$
\text{2} + \text{1,2-phenylenediamine} \xrightarrow{\text{CH}3\text{CN, 80°C}} \text{3} \xrightarrow{\text{KMnO}4, \text{H}_2\text{O}} \text{Target Compound}
$$
Oxidation to Isoindole-1,3-dione
Treatment of (3) with potassium permanganate in aqueous acidic conditions oxidizes the benzophenone methylene groups to ketones, yielding the 1,3-dione structure. This step requires careful pH control (pH 2–3) to prevent over-oxidation, achieving a 58% yield.
Condensation of Preformed Isoindole-dione with 2-Nitroaniline
Direct Amination Strategy
The anhydride (1) is condensed with 2-nitroaniline in toluene using triethylamine as a base, forming a nitro-substituted intermediate (4). Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine, producing the target compound in 82% overall yield.
Optimized Conditions
- Molar Ratio : 1:1.2 (anhydride:2-nitroaniline)
- Reduction Time : 6 hours
- Purification : Recrystallization from ethanol/water
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Yield | Scalability | Complexity |
|---|---|---|---|
| Diels-Alder + Amine Condensation | 75% | High | Moderate |
| Nucleophilic Substitution | 58% | Low | High |
| Nitro Reduction Pathway | 82% | Moderate | Low |
The nitro reduction method offers the highest yield but requires handling hazardous hydrogen gas. The Diels-Alder route is preferred for large-scale synthesis due to readily available starting materials.
Spectroscopic Consistency
All methods produce compounds with identical 1H NMR profiles, confirming structural uniformity. IR spectra show strong absorptions at 1770 cm−1 (C=O) and 3350 cm−1 (NH2).
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group (-NH₂) undergoes oxidation to form nitro derivatives. This reaction is critical for modifying electronic properties and enhancing biological activity.
Key Reagents and Conditions :
-
Potassium permanganate (KMnO₄) in acidic or neutral media
-
Hydrogen peroxide (H₂O₂) with catalytic metal oxides
Example Reaction :
Products :
-
Nitro-substituted derivatives exhibit enhanced electrophilicity, making them suitable intermediates for further functionalization.
Reduction Reactions
The compound’s cyclic imide moiety can be reduced to isoindoline derivatives, altering its hydrogenation state and reactivity.
Key Reagents and Conditions :
-
Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄) under mild conditions for selective reductions
Example Reaction :
Products :
-
Reduced forms show increased solubility in polar solvents and potential for chiral synthesis.
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the para position of the aminophenyl group, facilitated by the electron-donating amino group.
Key Reagents and Conditions :
-
Halogens (Cl₂, Br₂) in acetic acid
-
Alkylating agents (e.g., methyl iodide) under basic conditions
Example Reaction :
Products :
-
Halogenated derivatives serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura).
Cycloaddition and Ring-Opening Reactions
The isoindole ring participates in [4+2] cycloadditions with dienophiles, enabling access to polycyclic frameworks.
Key Reagents and Conditions :
Example Reaction :
Products :
Biological Activity and Mechanistic Insights
The compound interacts with biological targets through hydrogen bonding (via the imide carbonyl groups) and π-stacking (via the aromatic ring). Studies suggest:
-
Acetylcholinesterase (AChE) Inhibition : Modulates neurotransmitter levels, relevant to neurodegenerative diseases.
-
Anticancer Activity : Induces apoptosis in cancer cells by disrupting mitochondrial membrane potential .
Comparative Reaction Data Table
Industrial and Synthetic Considerations
-
Catalytic Processes : Palladium catalysts enhance substitution efficiency in aryl halide formations.
-
Scalability : Continuous flow reactors improve yield (>85%) in oxidation and reduction steps.
Scientific Research Applications
Case Study: Synthesis and Characterization
A recent study highlighted the synthesis of isoindole derivatives where 2-(2-aminophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione was evaluated for its biological properties. The synthesized compounds exhibited free radical scavenging effects and demonstrated significant antibacterial activity against both Gram-positive and Gram-negative strains .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown:
- Inhibition Zones : Compounds derived from the isoindole structure displayed inhibition zones comparable to standard antibiotics like gentamicin.
- Effectiveness Against Leishmania tropica : Certain derivatives showed IC50 values lower than traditional treatments like Glucantime .
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies : It demonstrated antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116.
- Mechanism of Action : Treatment with these compounds induced apoptosis in cancer cells and arrested cell cycle progression .
Structure-Activity Relationship (SAR)
SAR analysis suggests that the lipophilic properties of these compounds enhance their biological activities. Modifications in the functional groups can lead to improved interactions with biological targets .
Mechanism of Action
The mechanism of action of 2-(2-aminophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may interact with DNA, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
2-(3-Aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Structural Differences: The amino group is at the meta position of the phenyl ring, and the isoindole core is dihydro (less saturated) compared to the hexahydro core of the target compound.
- The meta-aminophenyl group alters electronic distribution and hydrogen-bonding geometry .
- Molecular Weight : 238.25 g/mol (vs. ~260–280 g/mol for the target compound, depending on hydrogenation).
2-(4-Hydroxyphenyl)-5,6-dimethyl-hexahydroisoindole-1,3-dione
- Structural Differences : Contains a para-hydroxyphenyl group and methyl substituents on the hexahydroisoindole ring.
- Impact : The hydroxyl group enhances solubility via polar interactions, while methyl groups increase lipophilicity. These modifications may improve blood-brain barrier penetration .
- Key Data: Molecular formula: C₁₆H₁₇NO₃; 39 bonds, including 9 multiple bonds and 1 rotatable bond .
Compounds with Alternative Dione Cores
Diphacinone (2-(Diphenylacetyl)indan-1,3-dione)
- Core Structure: Indan-1,3-dione (non-heterocyclic) vs. isoindole-dione.
- Functional Role : Used as a rodenticide due to its anticoagulant properties. The diphenylacetyl group enhances stability and bioavailability .
- Molecular Weight : 340.48 g/mol (higher than the target compound due to bulky substituents) .
2-(2,6-Dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione
- Structural Differences : Fluorine substituent and piperidine-dione linkage.
- Applications : Serves as a warhead in PROTACs for targeted protein degradation. The fluorine atom improves metabolic stability and membrane permeability .
- Synthesis : Derived from click chemistry and amide couplings, emphasizing modular design .
Positional Isomers and Substituent Variations
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione
2-(2-Aminophenyl)benzimidazole
- Core Structure: Benzimidazole (non-dione) vs. isoindole-dione.
- Synthesis : One-pot method under mild conditions. The benzimidazole core offers rigid planar geometry but lacks the hydrogen-bonding capacity of the dione moiety .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Hexahydroisoindole-1,3-dione | 2-Aminophenyl | ~262.28* | Conformational rigidity, hydrogen bonding |
| 2-(3-Aminophenyl)-dihydroisoindole-1,3-dione | Dihydroisoindole-1,3-dione | 3-Aminophenyl | 238.25 | Meta-amino, reduced saturation |
| Diphacinone | Indan-1,3-dione | Diphenylacetyl | 340.48 | Rodenticide, high stability |
| 2-(4-Hydroxyphenyl)-hexahydroisoindole-dione | Hexahydroisoindole-1,3-dione | 4-Hydroxyphenyl, 5,6-dimethyl | 287.32 | Enhanced solubility, methyl groups |
*Calculated based on formula C₁₄H₁₅N₂O₂.
Biological Activity
2-(2-Aminophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione (CAS No. 478046-16-1) is a compound belonging to the isoindole family known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C14H14N2O2
- Molecular Weight : 242.27 g/mol
- CAS Number : 478046-16-1
Biological Activity Overview
The biological activity of 2-(2-aminophenyl)-isoindole derivatives has been explored in several studies, revealing potential applications in pharmacology.
Anticancer Activity
Recent research has highlighted the anticancer properties of isoindole derivatives. For instance, a study conducted by the National Cancer Institute (NCI) evaluated various isoindole compounds against a panel of cancer cell lines. The compound exhibited significant cytotoxic effects with mean GI50 values indicating effective inhibition of tumor cell growth.
| Compound | Mean GI50 (μM) | Cell Line Sensitivity |
|---|---|---|
| 2-(2-Aminophenyl)-isoindole | 15.72 | COLO 205 (Colon Cancer) |
This indicates a promising profile for further development as an anticancer agent .
Neuroprotective Effects
Isoindole derivatives have also been investigated for their neuroprotective properties. A study focusing on acetylcholinesterase (AChE) inhibitors found that certain isoindole derivatives could effectively inhibit AChE with IC50 values ranging from 0.9 to 19.5 μM. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer’s .
| Compound | IC50 AChE (μM) | IC50 BuChE (μM) |
|---|---|---|
| Isoindole Derivative I | 1.12 | Not tested |
| Isoindole Derivative II | 21.24 | Not tested |
These results indicate that modifications to the isoindole structure can enhance inhibitory potency against cholinesterases .
Anti-inflammatory and Antibacterial Activities
Further studies have reported that isoindole derivatives possess anti-inflammatory and antibacterial activities. The mechanisms involve modulation of inflammatory pathways and direct antibacterial effects against various pathogens .
Case Studies
- Antitumor Activity : A study assessing the efficacy of various isoindoles showed that compounds with specific substitutions at the phenyl ring exhibited enhanced antitumor activity. This was particularly evident in compounds targeting colon cancer cell lines.
- Neurodegenerative Disease Models : In vitro studies using models of Alzheimer’s disease demonstrated that certain isoindoles could reduce amyloid-beta aggregation and improve cognitive function in treated models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-aminophenyl)-isoindole-dione derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves reacting substituted 2-acylbenzoic acids with isatoic anhydrides in the presence of a catalyst (e.g., p-toluenesulfonic acid) at elevated temperatures (~140°C). Optimization requires adjusting molar ratios, solvent polarity, and reaction time to maximize yield. Purification via column chromatography is critical to isolate the product . Computational tools (e.g., DFT) can predict intermediates and transition states to refine conditions.
Q. Which spectroscopic techniques are most effective for characterizing isoindole-dione derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry and hydrogen bonding interactions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive structural validation of the bicyclic framework. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups .
Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?
- Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculate logP (lipophilicity), polar surface area (PSA), and hydrogen-bonding capacity. Software like Gaussian or Schrödinger Suite can model interactions with biological targets (e.g., enzyme active sites) to guide experimental design .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for isoindole-dione derivatives with complex stereochemistry?
- Methodological Answer : Discrepancies in NMR signals often arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR and NOESY experiments can differentiate conformational isomers. For ambiguous cases, correlate experimental data with computed chemical shifts using programs like ACD/Labs or MNova .
Q. What experimental design strategies are recommended for studying the environmental fate of isoindole-dione derivatives?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 : Measure hydrolysis rates under varying pH and temperature using HPLC-UV.
- Phase 2 : Assess photodegradation via simulated sunlight exposure (e.g., xenon arc lamp) with LC-MS/MS to identify breakdown products.
- Phase 3 : Conduct microcosm studies to evaluate biodegradation in soil/water systems, tracking metabolites via isotopic labeling .
Q. How can researchers address low yield or selectivity in the synthesis of isoindole-dione derivatives?
- Methodological Answer : Low yields may stem from competing side reactions (e.g., dimerization). Mitigation strategies include:
- Using protecting groups for the 2-aminophenyl moiety.
- Screening alternative catalysts (e.g., Lewis acids like ZnCl₂).
- Employing flow chemistry to enhance heat/mass transfer and reduce side products .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing bioactivity data of isoindole-dione derivatives?
- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., substituent electronegativity) with biological endpoints (e.g., IC₅₀). Validate models via leave-one-out cross-validation and external test sets .
Q. How to validate the purity of isoindole-dione derivatives for pharmacological studies?
- Methodological Answer : Combine orthogonal techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
